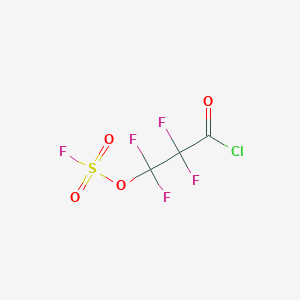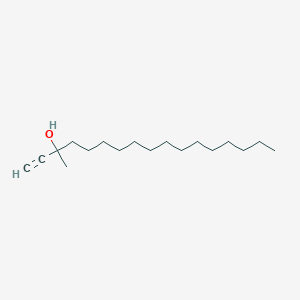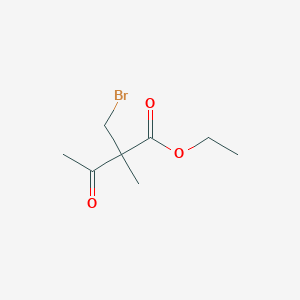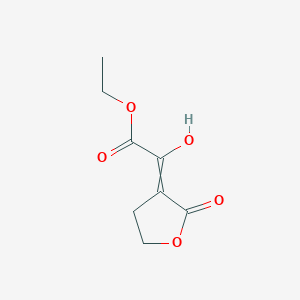
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate is an organic compound with the molecular formula C7H10O4 It is a derivative of oxolane and is characterized by the presence of an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydroxy(2-oxooxolan-3-ylidene)acetate typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ester product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of the production process. Common industrial methods include the use of fixed-bed reactors and distillation techniques for product isolation and purification.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl hydroxy(2-oxooxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with widespread use as a solvent.
Methyl butyrate: Known for its fruity odor and use in flavorings.
Ethyl propionate: Used in the production of fragrances and as a solvent.
Propiedades
Número CAS |
110977-73-6 |
|---|---|
Fórmula molecular |
C8H10O5 |
Peso molecular |
186.16 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-2-(2-oxooxolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H10O5/c1-2-12-8(11)6(9)5-3-4-13-7(5)10/h9H,2-4H2,1H3 |
Clave InChI |
SVKSISGGOZGFBW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1CCOC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



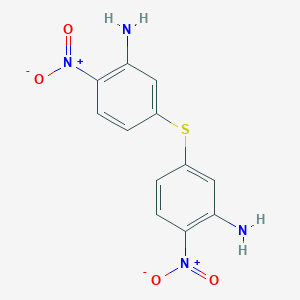
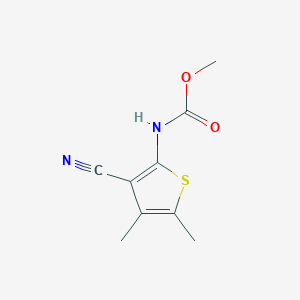
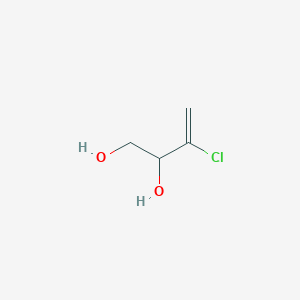

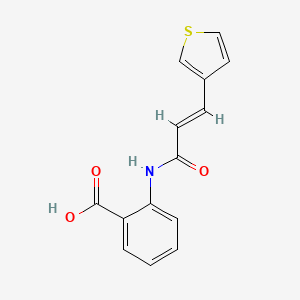
![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
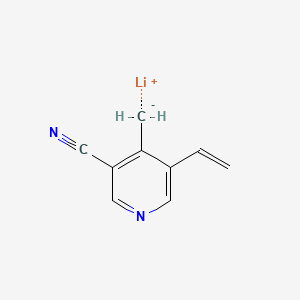

![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
